N-(3-bromo-1-methylpyrazol-4-yl)-2-cyclohexylacetamide
Description
N-(3-bromo-1-methylpyrazol-4-yl)-2-cyclohexylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 3-position of the pyrazole ring, a methyl group at the 1-position, and a cyclohexylacetamide moiety attached to the 2-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
N-(3-bromo-1-methylpyrazol-4-yl)-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O/c1-16-8-10(12(13)15-16)14-11(17)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWHAAGXWSAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)NC(=O)CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-1-methylpyrazol-4-yl)-2-cyclohexylacetamide typically involves the following steps:
Formation of 3-bromo-1-methylpyrazole: This can be achieved through the bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-1-methylpyrazol-4-yl)-2-cyclohexylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-bromo-1-methylpyrazol-4-yl)-2-cyclohexylacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: It serves as a probe for studying enzyme inhibition and receptor binding interactions.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-bromo-1-methylpyrazol-4-yl)-2-cyclohexylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the cyclohexylacetamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methylpyrazole: Lacks the cyclohexylacetamide moiety and has different biological properties.
1-methyl-4-bromopyrazole: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
4-bromo-1-methylpyrazole: Another pyrazole derivative with different substitution, affecting its chemical and biological behavior.
Uniqueness
N-(3-bromo-1-methylpyrazol-4-yl)-2-cyclohexylacetamide is unique due to the presence of both the bromine atom and the cyclohexylacetamide moiety, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
